N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-1H-indole-2-carboxamide
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Overview
Description
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-1H-indole-2-carboxamide is a complex organic compound that features a furan ring, a thiomorpholine moiety, and an indole carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-1H-indole-2-carboxamide typically involves multi-step organic reactions
Furan Ring Synthesis: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Thiomorpholine Introduction: The thiomorpholine group can be introduced via nucleophilic substitution reactions, where a suitable thiol reacts with an appropriate halide precursor.
Coupling with Indole Carboxamide: The final step involves coupling the furan-thiomorpholine intermediate with an indole carboxamide derivative using peptide coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction of the furan ring can lead to the formation of tetrahydrofuran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions include various substituted furan and thiomorpholine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-1H-indole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including natural products and synthetic analogs.
Materials Science: The unique structural properties of this compound make it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The furan ring and thiomorpholine moiety can engage in hydrogen bonding and hydrophobic interactions with target proteins, while the indole carboxamide group can participate in π-π stacking interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-1H-indole-2-carboxamide
- N-(2-(furan-3-yl)-2-piperidinoethyl)-1H-indole-2-carboxamide
- N-(2-(furan-3-yl)-2-morpholinoethyl)-1H-indole-2-carboxamide
Uniqueness
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-1H-indole-2-carboxamide is unique due to the presence of the thiomorpholine group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The combination of the furan ring, thiomorpholine moiety, and indole carboxamide group provides a unique scaffold for the development of novel therapeutic agents and materials .
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c23-19(17-11-14-3-1-2-4-16(14)21-17)20-12-18(15-5-8-24-13-15)22-6-9-25-10-7-22/h1-5,8,11,13,18,21H,6-7,9-10,12H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVPGDIMGOYYSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)C2=CC3=CC=CC=C3N2)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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